4-fluoro-N-pentylbenzenesulfonamide
Description
4-Fluoro-N-pentylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a pentyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The fluorine atom enhances electronegativity and metabolic stability, while the pentyl group may improve lipophilicity, influencing membrane permeability and bioavailability.
Properties
Molecular Formula |
C11H16FNO2S |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-fluoro-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C11H16FNO2S/c1-2-3-4-9-13-16(14,15)11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
HIIRLHVIPGFLGV-UHFFFAOYSA-N |
SMILES |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Fluorine vs. Chlorine/Trifluoromethyl Groups: 4-Fluoro-N-(4-fluorophenyl)benzamide () replaces the pentyl chain with a benzamide group. The dual fluorine substitution increases polarity but reduces lipophilicity compared to the pentyl analogue. 4-Amino-N-(4-trifluoromethylphenyl)benzenesulfonamide () features a trifluoromethyl group, which is bulkier and more electron-withdrawing than fluorine. This enhances thermal stability but may reduce solubility in aqueous media . 4-Chlorophenyl-pyrazole sulfonamide () shows that chlorine, being less electronegative than fluorine, may lower metabolic resistance but improve halogen bonding in enzyme interactions .
Variations in the N-Substituent
- Pentyl vs. N-(2,3-Dimethylphenyl)-4-fluoro double sulfonamide () unexpectedly forms a bis-sulfonamide structure, highlighting synthetic challenges in controlling N-substituent regiochemistry. This compound’s steric bulk may hinder biological target binding compared to mono-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
